Cas no 152609-09-1 (4'-Fluoro-2,4-dimethoxybiphenyl)

4'-Fluoro-2,4-dimethoxybiphenyl is a fluorinated biphenyl derivative characterized by its distinct methoxy and fluoro substituents, which enhance its utility in synthetic organic chemistry. The compound's structural features, including electron-donating methoxy groups and an electron-withdrawing fluoro group, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in complex molecular frameworks. The compound exhibits high purity and stability, ensuring consistent performance in cross-coupling reactions and other transformations. Its versatility and reliability make it a preferred choice for researchers developing novel compounds with tailored properties.
4'-Fluoro-2,4-dimethoxybiphenyl structure
152609-09-1 structure
Product Name:4'-Fluoro-2,4-dimethoxybiphenyl
CAS No:152609-09-1
MF:C14H13FO2
MW:232.250227689743
CID:4998175
Update Time:2025-06-08

4'-Fluoro-2,4-dimethoxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-Fluoro-2,4-dimethoxybiphenyl
    • 1-(4-fluorophenyl)-2,4-dimethoxybenzene
    • Inchi: 1S/C14H13FO2/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10/h3-9H,1-2H3
    • InChI Key: LCTLJFKDWHBTNF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=CC(=CC=1OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 226
  • XLogP3: 3.6
  • Topological Polar Surface Area: 18.5

4'-Fluoro-2,4-dimethoxybiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002552-250mg
4'-Fluoro-2,4-dimethoxybiphenyl
152609-09-1 97%
250mg
470.40 USD 2021-07-05
Alichem
A011002552-500mg
4'-Fluoro-2,4-dimethoxybiphenyl
152609-09-1 97%
500mg
847.60 USD 2021-07-05
Alichem
A011002552-1g
4'-Fluoro-2,4-dimethoxybiphenyl
152609-09-1 97%
1g
1,549.60 USD 2021-07-05

Additional information on 4'-Fluoro-2,4-dimethoxybiphenyl

Introduction to 4'-Fluoro-2,4-dimethoxybiphenyl (CAS No. 152609-09-1)

4'-Fluoro-2,4-dimethoxybiphenyl, identified by its Chemical Abstracts Service (CAS) number 152609-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a fluoro substituent at the 4' position and methoxy groups at the 2 and 4 positions, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 4'-Fluoro-2,4-dimethoxybiphenyl consists of two benzene rings connected by a single bond, with functional groups that enhance its reactivity and interaction with biological targets. The presence of the fluoro atom, in particular, is well-documented for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This feature has made it a valuable scaffold in the design of novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated biphenyls in drug discovery. The fluorine atom can influence metabolic stability, lipophilicity, and binding affinity, making these compounds attractive for developing drugs with improved efficacy and reduced side effects. For instance, 4'-Fluoro-2,4-dimethoxybiphenyl has been explored as a potential intermediate in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

In the context of modern medicinal chemistry, the synthesis of 4'-Fluoro-2,4-dimethoxybiphenyl involves sophisticated methodologies that leverage transition metal catalysis and cross-coupling reactions. These techniques allow for precise functionalization of the biphenyl core, enabling researchers to tailor the compound's properties for specific applications. The methoxy groups further enhance its versatility, as they can participate in hydrogen bonding and other interactions with biological receptors.

One of the most compelling aspects of 4'-Fluoro-2,4-dimethoxybiphenyl is its potential in oncology research. Fluorinated aromatic compounds have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cells. Preclinical studies have demonstrated that derivatives of this compound can selectively target these kinases without significant toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies.

The agrochemical industry has also recognized the value of fluorinated biphenyls. Compounds like 4'-Fluoro-2,4-dimethoxybiphenyl serve as key intermediates in the synthesis of pesticides and herbicides that exhibit enhanced durability and efficacy against pests. The fluoro group contributes to their stability under environmental conditions, ensuring prolonged activity once applied.

From a synthetic chemistry perspective, 4'-Fluoro-2,4-dimethoxybiphenyl represents an excellent example of how structural modifications can yield compounds with tailored properties. Researchers have utilized this scaffold to develop libraries of analogs for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for further development into new drugs or agrochemicals.

The role of computational chemistry in studying 4'-Fluoro-2,4-dimethoxybiphenyl cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and other critical parameters before conducting expensive experimental trials. This approach accelerates the drug discovery process significantly.

In conclusion, 4'-Fluoro-2,4-dimethoxybiphenyl (CAS No. 152609-09-1) is a versatile compound with applications spanning pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further research into kinase inhibitors and other therapeutic agents. As our understanding of fluorinated compounds continues to grow, this molecule will undoubtedly play a significant role in future drug development efforts.

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